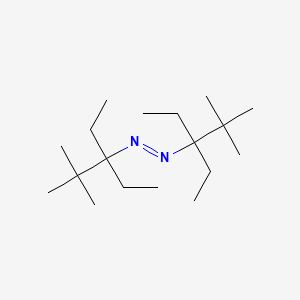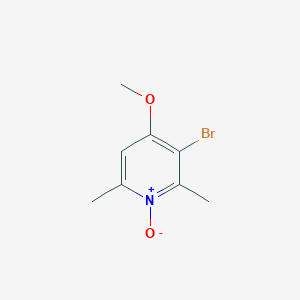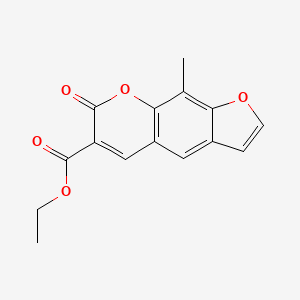
2,2-Difluoro-1,1-diphenylethyl trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1,1-diphenylethyl trifluoroacetate is a chemical compound known for its unique structural properties and reactivity. It belongs to the class of trifluoroacetates, which are widely used in organic synthesis due to their ability to introduce trifluoromethyl groups into molecules. This compound is characterized by the presence of two fluorine atoms and two phenyl groups attached to an ethyl backbone, with a trifluoroacetate group as a functional moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1,1-diphenylethyl trifluoroacetate typically involves the reaction of 2,2-difluoro-1,1-diphenylethanol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2,2-Difluoro-1,1-diphenylethanol+Trifluoroacetic anhydride→2,2-Difluoro-1,1-diphenylethyl trifluoroacetate+Acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2-Difluoro-1,1-diphenylethyl trifluoroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoroacetate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2,2-difluoro-1,1-diphenylethanol and trifluoroacetic acid.
Reduction: The compound can be reduced to form 2,2-difluoro-1,1-diphenylethane.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols, typically under mild conditions.
Hydrolysis: Aqueous base or acid, often at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Corresponding amides or esters.
Hydrolysis: 2,2-Difluoro-1,1-diphenylethanol and trifluoroacetic acid.
Reduction: 2,2-Difluoro-1,1-diphenylethane.
科学的研究の応用
2,2-Difluoro-1,1-diphenylethyl trifluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules, which can enhance the biological activity and stability of pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique reactivity and stability.
作用機序
The mechanism of action of 2,2-Difluoro-1,1-diphenylethyl trifluoroacetate involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. The trifluoroacetate group enhances the electrophilicity of the compound, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-1,1-diphenylethyl tosylate
- 2,2-Difluoro-1,3-dimethylimidazolidine
- Ethyl trifluoroacetate
Uniqueness
2,2-Difluoro-1,1-diphenylethyl trifluoroacetate is unique due to the presence of both difluoro and trifluoroacetate groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of electrophilicity and stability, making it suitable for a wide range of applications in organic synthesis and scientific research.
特性
CAS番号 |
52108-02-8 |
|---|---|
分子式 |
C16H11F5O2 |
分子量 |
330.25 g/mol |
IUPAC名 |
(2,2-difluoro-1,1-diphenylethyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C16H11F5O2/c17-13(18)15(11-7-3-1-4-8-11,12-9-5-2-6-10-12)23-14(22)16(19,20)21/h1-10,13H |
InChIキー |
PSKFXOZREMYLNU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)F)OC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)





![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)




![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)
